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Compound of Interest

Compound Name: 3-Methoxypyridine

Cat. No.: B1294695 Get Quote

A definitive guide for researchers, scientists, and drug development professionals on the 13C

NMR spectral characteristics of 3-Methoxypyridine and its structural isomers, 2-

Methoxypyridine and 4-Methoxypyridine. This guide provides a comprehensive comparison of

their chemical shifts in different deuterated solvents, a detailed experimental protocol for data

acquisition, and a visual representation of their molecular structures.

This guide offers a side-by-side comparison of the 13C Nuclear Magnetic Resonance (NMR)

spectral data for 3-Methoxypyridine and its key analogues, 2-Methoxypyridine and 4-

Methoxypyridine. Understanding the distinct 13C NMR profiles of these isomers is crucial for

unambiguous structural elucidation and purity assessment in synthetic chemistry and drug

discovery workflows. The electronic effects of the methoxy group and the nitrogen atom within

the pyridine ring significantly influence the chemical shifts of the carbon atoms, providing a

unique fingerprint for each isomer.

Comparative 13C NMR Chemical Shift Data
The following table summarizes the experimental 13C NMR chemical shifts (δ) in parts per

million (ppm) for 3-Methoxypyridine, 2-Methoxypyridine, and 4-Methoxypyridine in deuterated

dimethyl sulfoxide (DMSO-d6) and deuterated chloroform (CDCl3).
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Compo
und

Solvent
C2
(ppm)

C3
(ppm)

C4
(ppm)

C5
(ppm)

C6
(ppm)

OCH3
(ppm)

3-

Methoxy

pyridine

DMSO-

d6
141.2 154.7 124.0 120.9 143.1 55.4

2-

Methoxy

pyridine

DMSO-

d6
163.7 111.1 139.0 116.8 147.1 54.5

4-

Methoxy

pyridine

DMSO-

d6
150.4 109.5 165.5 109.5 150.4 55.4

2-

Methoxy

pyridine

CDCl3 164.2 110.8 138.5 116.5 146.8 53.2

4-

Methoxy

pyridine

CDCl3 150.8 109.1 165.2 109.1 150.8 55.0

Experimental Protocol
The following is a generalized procedure for the acquisition of 13C NMR spectra for

methoxypyridine derivatives.

1. Sample Preparation:

Accurately weigh approximately 10-20 mg of the methoxypyridine sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d6 or CDCl3) in a clean, dry NMR tube.

Ensure the solution is homogeneous. A brief period of vortexing may be applied if necessary.

2. NMR Spectrometer Setup:
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The data presented in this guide were acquired on a Varian Gemini 300VT spectrometer

operating at a frequency of 75.46 MHz for 13C nuclei.[1] Similar results can be obtained on

any modern NMR spectrometer with a frequency of 300 MHz or higher for protons.

The spectrometer is locked to the deuterium signal of the solvent.

The magnetic field is shimmed to achieve optimal homogeneity.

3. Data Acquisition:

A standard proton-decoupled 13C NMR pulse sequence is utilized.

The spectral width is set to encompass all expected carbon resonances (typically 0-200

ppm).

The number of scans is adjusted to achieve an adequate signal-to-noise ratio, which will

depend on the sample concentration.

A relaxation delay (e.g., 2 seconds) is employed to allow for full relaxation of the carbon

nuclei between pulses.

4. Data Processing:

The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

The resulting spectrum is phased and baseline corrected.

The chemical shifts are referenced to the residual solvent peak (DMSO-d6 at 39.52 ppm;

CDCl3 at 77.16 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

Structural Comparison of Methoxypyridine Isomers
The following diagram illustrates the structural differences between 3-Methoxypyridine, 2-

Methoxypyridine, and 4-Methoxypyridine, which underlie their distinct 13C NMR spectral

properties.

Caption: Structural comparison of Methoxypyridine isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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